molecular formula C16H16N4O2 B5719289 N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B5719289
M. Wt: 296.32 g/mol
InChI Key: SGECSTMNBIQGSC-UHFFFAOYSA-N
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Description

N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves a multi-step process. One common method involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(1-methylpyrrol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-19-9-5-6-11(19)10-14(21)17-18-15-12-7-3-4-8-13(12)20(2)16(15)22/h3-9,22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGECSTMNBIQGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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